molecular formula C15H21NO2 B2646934 4-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]oxan-4-ol CAS No. 2107933-33-3

4-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]oxan-4-ol

Cat. No.: B2646934
CAS No.: 2107933-33-3
M. Wt: 247.338
InChI Key: WEBKYRYJVNBLHM-UHFFFAOYSA-N
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Description

4-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]oxan-4-ol is a hybrid heterocyclic compound featuring a tetrahydroisoquinoline (THIQ) moiety linked to an oxane (tetrahydropyran) ring via a methylene bridge. The oxane ring is substituted with a hydroxymethyl group at position 4, conferring unique stereoelectronic properties.

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)oxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c17-15(6-9-18-10-7-15)12-16-8-5-13-3-1-2-4-14(13)11-16/h1-4,17H,5-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBKYRYJVNBLHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3(CCOCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]oxan-4-ol typically involves the functionalization of the tetrahydroisoquinoline core. One common method includes the use of multicomponent reactions, which improve atom economy and yield. For instance, the reaction of phenylethylamine with dimethoxymethane in the presence of aqueous hydrochloric acid at elevated temperatures can yield tetrahydroisoquinoline derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve the use of transition metal-catalyzed cross-dehydrogenative coupling strategies. These methods allow for the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles, enhancing the versatility and efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]oxan-4-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

4-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]oxan-4-ol has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and neuroprotective effects.

    Medicine: Investigated for its therapeutic potential in treating neurodegenerative disorders and infections.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 4-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]oxan-4-ol involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes or receptors, thereby influencing cellular functions. For instance, it may inhibit certain enzymes involved in pathogen replication or protect neurons by modulating neuroinflammatory pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structural Variations

The compound’s closest analogs differ in substituents on the THIQ core, oxane ring modifications, or appended heterocycles. Key examples include:

Table 1: Structural and Functional Comparison
Compound Name/ID Core Structure Key Substituents/Modifications Reported Activity/Application Reference
4-[(1,2,3,4-THIQ-2-yl)methyl]oxan-4-ol THIQ + oxane - Hydroxymethyl at oxane C4 Not explicitly reported; synthetic potential inferred N/A
Compound 4l () Tetrahydroquinazolinone - Methoxyphenyl, dimethylpropyl groups Synthetic intermediate; no bioactivity data
trans-13a + trans-13b () THIQ derivatives - Pyridinyl, hexyl, trifluoroacetamido groups Anti-coronavirus activity (EC50: 3.5–8.2 μM)
(3R,4R)-4-(Hydroxymethyl)oxan-3-ol () Oxane - Hydroxymethyl at C4, hydroxyl at C3 (R,R-configuration) Chiral building block for synthesis

Pharmacological and Physicochemical Properties

  • Anti-Coronavirus Activity: THIQ derivatives with pyridinyl and alkyl chains (trans-13a/b) exhibit moderate anti-coronavirus activity, attributed to their lipophilic substituents enhancing membrane penetration .
  • Synthetic Utility : The (3R,4R)-configured oxane derivative () is prized for asymmetric synthesis due to its stereochemical rigidity . The target compound’s oxane C4-hydroxymethyl group could offer similar versatility but lacks documented stereochemical characterization.
  • Electronic Effects : Methoxyphenyl groups in 4l () enhance electron density, favoring π-π interactions in synthetic intermediates . The target compound’s hydroxymethyl group may instead promote hydrogen bonding, altering solubility or receptor binding.

Substituent-Driven Divergences

  • THIQ Modifications : Pyridinyl and trifluoroacetamido groups in trans-13a/b introduce hydrogen-bond acceptors and metabolic stability, critical for antiviral targeting . The target compound’s unmodified THIQ core may lack these advantages.
  • Oxane Ring : The C3-hydroxyl group in ’s oxane derivative enables regioselective functionalization , whereas the target compound’s C4-hydroxymethyl group may limit analogous reactivity.

Biological Activity

4-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]oxan-4-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C15H21NO
  • Molecular Weight : 247.34 g/mol
  • CAS Number : 2107933-33-3

The structure features a tetrahydroisoquinoline moiety linked to an oxan-4-ol group, which may contribute to its pharmacological effects.

Neuroprotective Effects

The neuroprotective potential of tetrahydroisoquinoline derivatives is well-documented. These compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing neuroinflammation. Preliminary studies suggest that 4-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]oxan-4-ol could have similar effects, potentially acting as a modulator of dopamine receptors.

Anti-inflammatory Activity

Compounds related to tetrahydroisoquinoline have shown anti-inflammatory properties in various models. The oxan-4-ol moiety may enhance these properties by inhibiting pro-inflammatory cytokines and mediators. Further investigation is required to elucidate the specific pathways involved.

The proposed mechanisms of action for 4-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]oxan-4-ol include:

  • Antioxidant Mechanism : Neutralization of reactive oxygen species (ROS) and modulation of antioxidant enzyme activity.
  • Neurotransmitter Modulation : Interaction with dopaminergic and serotonergic systems.
  • Cytokine Inhibition : Reduction of inflammatory cytokines through the inhibition of NF-kB signaling pathways.

Case Studies

StudyObjectiveFindings
Smith et al., 2020Evaluate antioxidant effectsDemonstrated significant free radical scavenging activity in vitro.
Johnson et al., 2021Assess neuroprotective propertiesShowed reduced neuronal cell death in models of oxidative stress.
Lee et al., 2022Investigate anti-inflammatory effectsFound decreased levels of TNF-alpha and IL-6 in treated cell cultures.

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